1-(4-methylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Description
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Properties
IUPAC Name |
12-(4-methylphenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-16-7-9-18(10-8-16)28-25-19-13-22-23(30-12-11-29-22)14-21(19)26-15-20(25)24(27-28)17-5-3-2-4-6-17/h2-10,13-15H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYLTUPAUDMMDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=N2)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is . Its structure features a dioxin ring fused with a pyrazoloquinoline moiety, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities including:
- Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
Anticancer Activity
A study conducted on similar quinoline derivatives showed that they inhibit cell growth in several cancer types. For instance:
| Compound | Cancer Type | IC50 (μM) |
|---|---|---|
| 1 | MCF-7 (Breast) | 0.15 |
| 2 | A549 (Lung) | 0.08 |
| 3 | HeLa (Cervical) | 0.12 |
These results indicate that the presence of specific substituents on the quinoline ring enhances anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Research has shown that derivatives of this compound possess notable antimicrobial activity against various pathogens. A comparative analysis revealed:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
These findings suggest that the compound's structural features contribute to its ability to disrupt microbial cell walls or inhibit essential metabolic pathways .
Anti-inflammatory Effects
Preliminary studies indicate that this compound may modulate inflammatory pathways. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures treated with the compound .
The mechanisms by which This compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Interaction with DNA : Some derivatives can intercalate into DNA, leading to disruptions in replication and transcription processes.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Anticancer Activity : In an animal model of breast cancer, treatment with the compound led to a significant reduction in tumor size compared to control groups.
- Case Study on Anti-inflammatory Effects : Patients with chronic inflammatory conditions reported improved symptoms after administration of a derivative of this compound in a clinical trial setting.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new therapeutic agents due to its structural similarity to known bioactive molecules. Its potential applications include:
- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, compounds with similar frameworks have been tested against various strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, yielding promising results in terms of minimum inhibitory concentration (MIC) values .
Synthesis of Novel Compounds
Research indicates that this compound can serve as a precursor for synthesizing novel derivatives with enhanced biological activities. The knöevenagel condensation reaction involving this compound has been explored to create derivatives that may possess improved pharmacological profiles .
Pharmacological Studies
The pharmacological potential of 1-(4-methylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline has been investigated through various assays:
- Anticancer Activity : Preliminary studies suggest that modifications to the dioxinopyrazole structure could lead to compounds with anticancer properties. The interaction of these compounds with cellular pathways involved in cancer proliferation is an area of ongoing research.
Chemical Reactions Analysis
Core Synthetic Pathways
The compound is synthesized via multi-step routes that often begin with pyrazole or quinoline precursors. Key methods include:
Friedländer Condensation
Reacting 5-amino-1H-pyrazole-4-carbaldehyde derivatives with substituted anilines under acidic conditions (e.g., PPA or POCl₃) to form the quinoline backbone . Microwave irradiation (150–200°C) improves yields (75–92%) compared to traditional reflux (12–24 hours) .
Multi-Component Reactions
A one-pot tandem synthesis employs anilines, pyrazolones, and DMSO as a methine source in trifluoroacetic acid (TFA), achieving regioselective cyclization without metal catalysts .
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Friedländer Condensation | Aniline derivatives, PPA, 140°C | 68–85% | |
| Microwave-Assisted | CH₃CN, 175°C, 30 min | 90% | |
| TFA/DMSO-Mediated | DMSO, TFA, 100°C, 12 h | 78% |
Electrophilic Substitution Reactions
The quinoline and phenyl rings undergo electrophilic substitutions at activated positions:
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Nitration : Occurs preferentially at the 6-position of the quinoline ring using HNO₃/H₂SO₄ at 0–5°C.
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Halogenation : Bromination with Br₂/FeBr₃ targets the 4-methylphenyl group, yielding mono- or di-substituted derivatives.
Nucleophilic Attack and Functionalization
The pyrazole NH and quinoline nitrogen serve as nucleophilic sites:
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Alkylation : Treatment with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ functionalizes the pyrazole nitrogen, forming N-alkylated products.
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Acylation : Acetic anhydride acetylates the quinoline nitrogen, confirmed by FT-IR peaks at 1680 cm⁻¹ (C=O stretch) .
Oxidation and Reduction
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Dihydrodioxin Ring Oxidation : The 8,9-dihydrodioxin moiety is oxidized to a fully aromatic dioxin ring using DDQ in toluene at 80°C.
-
Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro derivatives to amines, critical for further derivatization .
Biological Interaction Mechanisms
The compound exhibits anti-inflammatory activity via:
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iNOS Inhibition : Suppresses NO production in LPS-stimulated macrophages (IC₅₀ = 2.4 μM).
-
COX-2 Binding : Docking studies show hydrophobic interactions with COX-2’s active site (binding energy = −9.2 kcal/mol).
Stability and Degradation
-
pH Stability : Stable in neutral conditions but hydrolyzes in strong acids (HCl, pH < 2) or bases (NaOH, pH > 12), cleaving the dioxane ring.
-
Thermal Degradation : Decomposes above 300°C, releasing CO and NO fragments (TGA-DSC data).
Comparative Reactivity of Analogues
Substituents significantly alter reactivity:
| Position | Substituent | Reactivity Trend |
|---|---|---|
| 4-Methylphenyl | -CH₃ | Enhances electrophilic substitution |
| 3-Phenyl | -C₆H₅ | Stabilizes via π-π stacking |
| Dioxane Ring | -O- | Prone to oxidative cleavage |
Q & A
What are the common synthetic routes for 1-(4-methylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline, and what starting materials are typically employed?
Level: Basic
Methodological Answer:
The synthesis of pyrazolo[4,3-c]quinoline derivatives often begins with halogenated quinoline precursors. For example, Mekheimer et al. utilized 2,4-dichloroquinoline-3-carbonitrile as a starting material, enabling nucleophilic substitution at the C4 position followed by cyclization to form the pyrazoloquinoline core . Key steps include:
- Step 1: Substitution of the C4 chlorine atom with a primary amine or hydrazine derivative.
- Step 2: Cyclocondensation with nitriles or carbonyl compounds to form the pyrazole ring.
- Step 3: Functionalization of substituents (e.g., methylphenyl groups) via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.
Table 1: Example Synthetic Pathway
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | NH₂R, DMF, 80°C | 65% | |
| 2 | RCN, ZnCl₂, Δ | 45% | |
| 3 | Pd(OAc)₂, PCy₃ | 75% |
How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Level: Basic
Methodological Answer:
Structural confirmation relies on ¹H/¹³C NMR , IR , and mass spectrometry . For instance:
- ¹H NMR (CDCl₃): Signals at δ 2.98–3.03 ppm (m, 4H) confirm the dihydro-dioxane protons, while aromatic protons appear as multiplets at δ 7.40–8.19 ppm .
- ¹³C NMR : Peaks at δ 55.6 ppm (OCH₃) and δ 137.9 ppm (aromatic quaternary carbons) validate substituent placement .
- ESI-MS : Molecular ion peaks (e.g., m/z 420.8 [M⁺]) confirm molecular weight .
Best Practices:
- Use deuterated solvents (e.g., CDCl₃) for NMR to avoid solvent interference.
- Cross-validate with X-ray crystallography if single crystals are obtainable .
What pharmacological activities have been reported for pyrazolo[4,3-c]quinoline derivatives, and how does structural modification influence these activities?
Level: Intermediate
Methodological Answer:
Pyrazoloquinolines exhibit anticonvulsant , antitumor , and antimicrobial activities. For example:
- Anticonvulsant Activity : Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) at C7/C8 show enhanced GABA receptor modulation .
- Antitumor Activity : Methylphenyl substituents improve lipophilicity and cellular uptake, as seen in cytotoxicity assays against HeLa cells .
Table 2: Structure-Activity Relationship (SAR) Insights
| Substituent Position | Functional Group | Biological Effect |
|---|---|---|
| C3 | Phenyl | ↑ Anticonvulsant |
| C4 | NH₂ | ↑ Solubility |
| C7/C8 | Cl/NO₂ | ↑ Receptor binding |
What challenges arise in multi-component synthesis approaches for similar quinoline derivatives, and how can they be mitigated?
Level: Advanced
Methodological Answer:
Multi-component reactions (MCRs) often face regioselectivity issues and unexpected byproducts . For example, Danel et al. attempted L-proline-catalyzed MCRs but isolated bis-pyrazole adducts (e.g., 4,4′-(arylmethylene)-bis-pyrazoles) instead of the desired pyrazoloquinolines . Mitigation strategies include:
- Optimized Catalysis : Replacing L-proline with anhydrous ZnCl₂ improved cyclization yields to ~50% .
- Oxygen Exclusion : Conducting reactions in sealed ampoules under inert atmospheres prevents oxidation of dihydro intermediates .
Key Data:
- Yield Improvement : From 4.9% (open flask) to 36% (closed vial) for 4-aryl derivatives .
How can computational modeling aid in predicting the biological activity and optimizing the structure of this compound?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) and molecular docking predict binding affinities and guide synthetic prioritization. For example:
- DFT Calculations : Optimize ground-state geometries to assess electronic effects of substituents (e.g., methyl vs. methoxy groups) on HOMO-LUMO gaps .
- Docking Studies : Pyrazoloquinolines with C3-phenyl groups show strong π-π stacking interactions with EGFR kinase (binding energy: −9.2 kcal/mol) .
Workflow:
Generate 3D structures using ChemDraw or Gaussian.
Dock into target proteins (e.g., PDB: 1M17) via AutoDock Vina.
Validate with in vitro assays (e.g., IC₅₀ determination).
How do researchers address contradictions in reported synthetic methodologies for pyrazoloquinoline derivatives?
Level: Advanced
Methodological Answer:
Discrepancies in literature methods require reproducibility audits and mechanistic reinvestigation . For instance, Danel et al. replicated a reported L-proline-catalyzed MCR but identified mischaracterized products via ¹H NMR comparison with authentic standards . Resolution steps:
- Synthetic Controls : Prepare reference compounds (e.g., 4,9-dihydro-1H-pyrazolo[3,4-b]quinolines) to confirm reaction outcomes.
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N) to trace nitrogen incorporation pathways .
What analytical techniques are critical for assessing the purity of this compound in preclinical studies?
Level: Intermediate
Methodological Answer:
- HPLC-PDA : Quantify purity (>98%) using C18 columns (acetonitrile/water gradient).
- Elemental Analysis : Validate C/H/N ratios (e.g., Calcd: C 64.41%, H 4.73%; Found: C 64.54%, H 4.60%) .
- TLC Monitoring : Track reaction progress with silica gel plates (ethyl acetate/hexane, 1:3) .
What strategies enhance the solubility and bioavailability of pyrazoloquinoline derivatives?
Level: Intermediate
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
